Olopatadine Hydrochloride stereoselective synthesis routes
Olopatadine Hydrochloride stereoselective synthesis routes
An In-depth Technical Guide to the Stereoselective Synthesis of Olopatadine Hydrochloride
Introduction
Olopatadine hydrochloride is a second-generation antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] Its therapeutic efficacy is primarily attributed to the (Z)-isomer, which exhibits high affinity for the histamine H1 receptor.[2][3] Consequently, the development of stereoselective synthesis routes that favor the formation of the desired (Z)-isomer is of paramount importance in the pharmaceutical industry. The key structural features required for its antiallergic activity are the 3-(dimethylamino)propylidene side chain at the C-11 position, a terminal carboxyl moiety at the C-2 position, and the core dibenz[b,e]oxepin ring system.[2][3]
This technical guide provides a comprehensive overview of the principal stereoselective synthesis routes for Olopatadine hydrochloride, with a focus on reaction mechanisms, experimental methodologies, and quantitative analysis of isomeric purity.
Core Stereoselective Synthesis Strategies
The synthesis of Olopatadine hydrochloride has been approached through several key strategies, each with distinct advantages and challenges regarding stereoselectivity, yield, and industrial scalability. The most prominent methods include the Wittig reaction, Grignard reaction followed by dehydration, and palladium-catalyzed intramolecular cyclizations.
The Wittig Reaction Route
The Wittig reaction is a widely employed method for introducing the dimethylaminopropylidene side chain onto the 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) core.[4] This reaction involves the treatment of the keto-acid intermediate with a phosphorus ylide, generated from a corresponding phosphonium salt.
The stereoselectivity of the Wittig reaction is a critical factor, often influenced by the nature of the ylide (stabilized vs. non-stabilized), the choice of base, and the reaction conditions.[5] Typically, non-stabilized ylides under salt-free conditions favor the formation of the (Z)-alkene, which is the desired isomer for Olopatadine.
Logical Workflow for Olopatadine Synthesis
Caption: General workflow for the synthesis and purification of (Z)-Olopatadine HCl.
Experimental Protocol: Wittig Reaction
The following protocol is a representative synthesis based on procedures described in the literature.[6]
-
Ylide Generation: Under a nitrogen atmosphere, add [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide (238 g) to tetrahydrofuran (1400 ml).[7] Slowly add sodium hydride (130.5 g) to the suspension.[7] Heat the mixture to reflux and maintain for 3 hours.[7]
-
Wittig Reaction: Cool the resulting ylide suspension to 0°C. Separately, dissolve the benzyl ester of 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (100 g) in tetrahydrofuran (400 ml).[7] Add this solution to the chilled ylide suspension and stir the reaction mass at 25-30°C for 3 hours.[7]
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Quenching and Extraction: Cool the reaction mixture to between -10°C and 5°C and quench by adding it to water (1700 ml).[7] Separate the organic layer. Extract the combined aqueous layers with diisopropyl ether and then acidify with dilute hydrochloric acid to a pH of 2.[7]
-
Isolation: Extract the acidified aqueous layer with dichloromethane (2500 ml). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[7]
-
Purification: The resulting residue, a mixture of (Z) and (E) isomers, is taken up in a solvent mixture (e.g., dichloromethane and diethyl ether) to precipitate the product, which is then filtered and dried.[7] Further purification to isolate the (Z)-isomer is achieved through crystallization.[8]
Grignard Reaction and Dehydration Route
This pathway involves the addition of a 3-dimethylaminopropyl magnesium halide Grignard reagent to the keto group of Isoxepac.[9] This forms a tertiary alcohol intermediate, which is subsequently dehydrated under acidic conditions to yield the exocyclic double bond of Olopatadine.
A significant challenge with this route is controlling the stereoselectivity during the dehydration step. The reaction often yields a mixture of (Z) and (E) isomers, with the (E)-isomer sometimes being the major product, requiring extensive purification.[9]
Synthesis via Grignard Reaction and Dehydration
Caption: Key steps in the Grignard reaction route for Olopatadine synthesis.
Experimental Protocol: Grignard Reaction and Dehydration
This protocol is synthesized from descriptions of the Grignard approach.[9][10]
-
Grignard Reaction: React 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid with 3-dimethylaminopropyl magnesium chloride. The reaction is typically carried out at room temperature (25-30°C) for an extended period (e.g., 15 hours).[9]
-
Work-up: Decompose the reaction mixture with a solution of ammonium chloride.[9]
-
Dehydration and Salt Formation: Treat the resulting intermediate with a strong acid, such as hydrochloric acid. This step facilitates both the dehydration of the tertiary alcohol and the formation of the hydrochloride salt.[6][9]
-
Isolation and Purification: The crude Olopatadine hydrochloride, present as a mixture of isomers, is isolated. The desired (Z)-isomer is then separated from the (E)-isomer through selective crystallization techniques.[9] For instance, heating the crude solid in a solvent like chlorobenzene to 80-85°C can cause the (Z)-isomer hydrochloride to precipitate while the (E)-isomer remains in solution.[9]
Palladium-Catalyzed Heck Reaction Route
More recent and highly stereoselective methods have been developed utilizing palladium catalysis. One such approach involves an intramolecular Heck reaction to form the seven-membered dibenzo[b,e]oxepine ring with the desired Z-stereochemistry already established.[5][11]
This elegant strategy often begins with a Williamson ether synthesis to construct an acyclic precursor, followed by a Wittig reaction to form an E-alkene.[11] The crucial step is the palladium-catalyzed intramolecular Heck reaction, which proceeds via a syn-addition of the aryl palladium species to the double bond, followed by a syn-β-hydride elimination to stereoselectively form the (Z)-exocyclic double bond.[11]
Stereoselective Intramolecular Heck Reaction Pathway
References
- 1. (Z)-11-[3-(Dimethylamino)propylidene]-6 Manufacturer, Supplier from Navi Mumbai [navoneindia.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]
- 5. Stereoselective syntheses of the antihistaminic drug olopatadine and its E-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2011128911A2 - Improved process for ll-[(z)-3-(dimethylamino)propyiidenel-6-ll- dihydrodibenz[b,el oxepin-2-aceticacid - Google Patents [patents.google.com]
- 7. (E)-Olopatadine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Process For Preparation Of Olopatadine Hydrochloride [quickcompany.in]
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- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
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